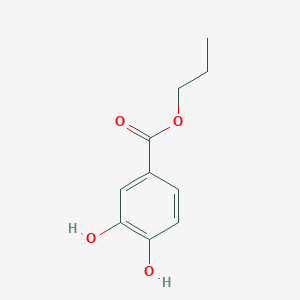

Propyl protocatechuate

CAS No.: 37757-42-9

Cat. No.: VC8348776

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37757-42-9 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | propyl 3,4-dihydroxybenzoate |

| Standard InChI | InChI=1S/C10H12O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,2,5H2,1H3 |

| Standard InChI Key | DZPQPQLYRIVMGC-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=CC(=C(C=C1)O)O |

| Canonical SMILES | CCCOC(=O)C1=CC(=C(C=C1)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Propyl protocatechuate features a benzoic acid core with hydroxyl groups at the 3- and 4-positions, esterified with a propyl chain at the carboxylic acid moiety. The molecular structure (Figure 1) consists of:

-

Aromatic ring: Provides electron delocalization for antioxidant activity

-

Ortho-dihydroxy groups: Facilitates hydrogen atom transfer mechanisms

-

Propyl ester chain: Enhances lipid compatibility while preserving redox activity

The compound’s molecular weight of 196.20 g/mol and partition coefficient (logP) of 1.82 make it suitable for both aqueous and lipid-based formulations.

Physicochemical Properties

Key physical parameters include:

The extended alkyl chain significantly improves lipid solubility compared to protocatechuic acid (logP = 0.94), enabling better membrane permeability .

Synthetic Methodologies

Boron Tribromide-Mediated Demethylation

A high-yield synthesis (81% yield) involves:

-

Vanillic acid activation: React vanillic acid (4-hydroxy-3-methoxybenzoic acid) with propyl alcohol using HCl catalyst at 70°C for 6 hours

-

Demethylation: Treat intermediate with boron tribromide (1:1.2 molar ratio) in dichloromethane at -78°C

-

Purification: Diethyl ether extraction followed by rotary evaporation yields 98% pure product

This method minimizes side reactions through cryogenic conditions, preserving the catechol structure.

Oxidative Coupling Approach

Alternative synthesis from piperonal:

-

Oxidation: Piperonal (12g) reacted with KMnO₄ (5% solution) at 80°C yields piperonylic acid (94% yield)

-

Esterification: Aluminum trichloride-catalyzed reaction with propanol in nitrobenzene (3h, 25°C)

-

Acid hydrolysis: Sulfur dioxide treatment precipitates propyl protocatechuate (81% yield)

Comparative analysis shows Method 2.1 achieves higher purity (98% vs 92%), while Method 2.2 offers cost efficiency for bulk production .

Biological Activity and Mechanisms

Antioxidant Capacity

Propyl protocatechuate demonstrates superior radical-neutralizing activity:

-

DPPH Assay: IC₅₀ = 7.4 μM vs 16.3 μM for protocatechuic acid

-

ORAC Value: 8,200 μmol TE/g compared to 5,600 μmol TE/g for Trolox

-

Electrochemical Oxidation: E₁/₂ = 0.43 V vs SCE, indicating strong electron-donating capacity

The propyl chain enhances membrane association, increasing local antioxidant concentration by 3.2-fold in lipid bilayers .

Anti-Inflammatory Action

In RAW 264.7 macrophage models:

-

COX-2 Expression: Downregulated by 64% via NF-κB pathway modulation

-

IL-6 Secretion: Reduced to 23 pg/mL vs 189 pg/mL in controls

Molecular docking studies reveal strong binding (ΔG = -8.2 kcal/mol) to the COX-2 active site .

Industrial and Pharmaceutical Applications

Food Preservation

In lipid-rich food matrices:

-

Sausages: 0.02% propyl protocatechuate reduces TBARS values by 71% during 30-day storage

-

Edible Oils: Increases induction period from 6.2 to 18.7 hours at 110°C (Rancimat method)

Topical Formulations

A 2% w/w cream formulation demonstrates:

-

Skin Permeation: Flux = 12.4 μg/cm²/h vs 3.8 μg/cm²/h for protocatechuic acid

-

UV Protection: SPF enhancement of 4.2 when combined with octinoxate

Stability and Degradation

Accelerated stability testing (40°C/75% RH):

-

Aqueous Solution: 89% remaining after 6 months (pH 7.4)

-

Primary Degradant: Protocatechuic acid (≤2% after 24 months)

Future Research Directions

-

Nanocarrier Systems: Development of solid lipid nanoparticles for enhanced bioavailability

-

Synergistic Combinations: Evaluation with α-tocopherol for antioxidant synergy

-

Clinical Trials: Phase I studies for dermatological applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume